molecular formula C11H9ClO3 B1454094 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1339431-13-8

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B1454094
CAS No.: 1339431-13-8
M. Wt: 224.64 g/mol
InChI Key: UBHNXRMPZIWOIC-UHFFFAOYSA-N
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Description

Overview of the Compound's Structural and Functional Features

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid exhibits a distinctive molecular architecture characterized by the integration of three primary structural components: a four-membered cyclobutane ring, a 3-chlorophenyl aromatic substituent, and dual functional groups comprising a ketone and carboxylic acid. The compound possesses a molecular weight of 224.64 grams per mole and demonstrates the International Union of Pure and Applied Chemistry nomenclature that reflects its systematic structural organization. The cyclobutane core adopts a puckered conformation typical of four-membered rings, which reduces angle strain while maintaining the inherent ring tension that contributes to the compound's reactivity profile. The 3-chlorophenyl group introduces both electronic and steric influences, with the chlorine substituent positioned at the meta position relative to the cyclobutane attachment point, creating specific electronic distribution patterns that affect the compound's chemical behavior.

The presence of the ketone functionality at the 3-position of the cyclobutane ring establishes an electrophilic center that can participate in various nucleophilic addition reactions, while the carboxylic acid group at the 1-position provides both hydrogen bonding capability and potential for further chemical derivatization. This dual functionality creates opportunities for the compound to serve as a versatile intermediate in synthetic transformations, enabling the construction of more complex molecular architectures through selective modification of either functional group. The Standard International Chemical Identifier for the compound is InChI=1S/C11H9ClO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15), which encodes the complete structural information in a standardized format.

Table 1: Fundamental Chemical Properties of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Property Value Source
Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
Chemical Abstracts Service Number 1339431-13-8
MDL Number MFCD20440617
PubChem CID 64904823
InChI Key UBHNXRMPZIWOIC-UHFFFAOYSA-N
SMILES Notation C1C(=O)CC1(C2=CC(=CC=C2)Cl)C(=O)O
Physical Appearance Powder
Storage Temperature Room Temperature

Significance in Organic and Medicinal Chemistry Research

The incorporation of cyclobutane rings in medicinal chemistry has gained substantial momentum due to their unique three-dimensional properties and ability to confer beneficial pharmaceutical characteristics to drug candidates. Cyclobutanes demonstrate several advantageous features including their puckered structure, longer carbon-carbon bond lengths compared to other small rings, increased carbon-carbon pi-character, and relative chemical inertness for highly strained carbocycles. These characteristics make 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid particularly valuable as a building block for pharmaceutical research, where the cyclobutane moiety can serve multiple strategic purposes in drug design.

Research has demonstrated that cyclobutane-containing compounds can effectively prevent cis/trans isomerization by replacing alkenes, replace larger cyclic systems while maintaining biological activity, increase metabolic stability compared to more labile structural alternatives, direct key pharmacophore groups into optimal spatial orientations, induce beneficial conformational restriction, reduce molecular planarity, function as aromatic ring isosteres, and fill hydrophobic binding pockets in target proteins. The 3-chlorophenyl substituent in this compound provides additional medicinal chemistry value through its electronic properties and potential for forming halogen bonds with biological targets, which have become increasingly recognized as important non-covalent interactions in drug-receptor binding.

Fragment-based drug discovery has identified cyclobutane moieties as underrepresented yet attractive three-dimensional scaffolds that offer unique screening opportunities. The development of focused libraries containing cyclobutane fragments has revealed their potential for achieving both chemical diversity and high three-dimensional character, with the ability to generate cis and trans ring isomers that maximize shape diversity while limiting molecular complexity. The specific structural arrangement in 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid, combining the cyclobutane core with aromatic and functional group elements, positions it as an important starting point for library development and lead compound optimization.

Table 2: Applications of Cyclobutane Derivatives in Medicinal Chemistry

Application Mechanism Benefit Reference
Conformational Restriction Ring strain limits rotational freedom Enhanced binding selectivity
Metabolic Stability Reduced susceptibility to enzymatic cleavage Improved pharmacokinetics
Aromatic Isostere Three-dimensional alternative to flat aromatics Reduced planarity, novel interactions
Fragment Library Development Three-dimensional scaffold diversity Enhanced screening hits
Pharmacophore Directing Spatial orientation control Optimized target engagement

Objectives of the Study

The primary objective of analyzing 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid centers on establishing a comprehensive understanding of its chemical properties, synthetic accessibility, and potential applications within the broader context of cyclobutane-containing pharmaceutical intermediates. This analysis aims to elucidate the compound's structural features and their implications for reactivity patterns, biological activity potential, and utility as a building block for more complex molecular architectures. The investigation seeks to position this compound within the growing landscape of three-dimensional fragment libraries and medicinal chemistry applications, particularly focusing on how its unique combination of functional groups contributes to its value as a research tool.

A secondary objective involves examining the synthetic approaches available for preparing 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid and related cyclobutane derivatives, drawing insights from established methodologies for constructing similar four-membered ring systems. Understanding the synthetic accessibility of this compound is crucial for evaluating its practical utility in drug discovery programs and chemical biology applications. The analysis will consider both the challenges and opportunities presented by the compound's structural complexity, including the presence of multiple functional groups that require careful synthetic planning to achieve selective transformations.

Furthermore, this study aims to establish the compound's relationship to other cyclobutane-containing molecules that have demonstrated biological activity or pharmaceutical relevance. By examining structural analogs and their reported properties, insights can be gained regarding the potential biological targets and mechanisms of action that might be accessible through further development of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid derivatives. The objective includes identifying specific areas where this compound might contribute to advancing medicinal chemistry research, particularly in contexts where traditional approaches have encountered limitations related to metabolic stability, selectivity, or novel mechanism exploration.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHNXRMPZIWOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanone Core Formation via Ketol and Cyclization Reactions

A patented method for preparing 3-oxo-1-cyclobutane-carboxylic acid analogs (which are structurally related to the target compound) involves the following steps:

  • Starting from 3-dichloroacetone, a ketol reaction with ethylene glycol forms a dioxolane intermediate.
  • This intermediate undergoes cyclization with malonate esters (methyl, ethyl, or diisopropyl malonate).
  • Subsequent hydrolysis under strong acidic conditions yields the 3-oxo-1-cyclobutane-carboxylic acid framework.

This method is characterized by mild reaction conditions, simple operations, and cost-effective raw materials, making it suitable for scale-up production. The key reactions are summarized below:

Step Reaction Type Starting Material Conditions Product
1 Ketol formation 3-Dichloroacetone + Ethylene glycol Reflux at ~100°C with p-methylbenzenesulfonic acid catalyst, water removal 2,2-Dichloromethyl-1,3-dioxolane
2 Cyclization Dioxolane + Malonate ester Mild heating, stirring Cyclobutane intermediate
3 Hydrolysis Cyclobutane intermediate Concentrated HCl, reflux ~100°C, 45 h 3-oxo-1-cyclobutane-carboxylic acid

Yield for the hydrolysis step is approximately 72.8%.

Introduction of the 3-Chlorophenyl Group

The attachment of the 3-chlorophenyl substituent to the cyclobutanone ring is typically achieved via [2+2] cycloaddition or Grignard-type reactions:

  • A known approach involves the generation of dichloroketene from trichloroacetyl chloride reduced by sodium amalgam.
  • The dichloroketene reacts with 3-chlorostyrene (or substituted styrene) in an intermolecular [2+2] photocycloaddition to form 2,2-dichloro-3-(3-chlorophenyl)cyclobutan-1-one.
  • Subsequent reduction with zinc in acetic acid removes chlorines, yielding 3-(3-chlorophenyl)cyclobutanone.
  • Finally, functionalization to introduce the carboxylic acid group can be achieved by oxidation or carboxylation reactions.

This method, while effective, involves toxic reagents (Na(Hg)) and non-selective photocycloadditions, which may produce side products.

Alternative Grignard Reaction Route

Another route involves:

  • Starting from 3-oxocyclobutane-1-carboxylic acid,
  • Performing a Grignard reaction with 3-chlorophenylmagnesium halide to install the 3-chlorophenyl group at the ketone carbon,
  • Followed by work-up and purification.

This approach allows stereocontrolled synthesis of substituted cyclobutane derivatives but requires preparation of the arylmagnesium reagent and careful control of reaction conditions to avoid side reactions.

Detailed Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Notes
Ketol formation (3-dichloroacetone + ethylene glycol) Reflux ~100°C, p-methylbenzenesulfonic acid catalyst, water removal over 6 h 88-92 (intermediate distillation) Produces 2,2-dichloromethyl-1,3-dioxolane
Cyclization with malonate ester Mild heating, stirring Not specified Forms cyclobutane intermediate
Hydrolysis (cyclobutane intermediate) Concentrated HCl, reflux 100°C, 45 h ~72.8 Produces 3-oxo-1-cyclobutane-carboxylic acid
[2+2] Photocycloaddition (dichloroketene + 3-chlorostyrene) Photochemical conditions, Na(Hg) reduction Variable Non-selective, toxic reagents involved
Grignard reaction (3-oxocyclobutane-1-carboxylic acid + 3-chlorophenylmagnesium halide) THF solvent, low temperature (-32°C to RT), overnight stirring ~39.4 (reported for similar compounds) Enables stereocontrolled substitution

Research Findings and Analysis

  • The patented method using 3-dichloroacetone and malonate esters provides a novel, mild, and cost-effective route to cyclobutanone carboxylic acids, avoiding expensive raw materials and harsh conditions.
  • Photochemical [2+2] cycloaddition routes enable direct construction of the cyclobutane ring with aromatic substituents but suffer from selectivity issues and use of hazardous reagents.
  • Grignard-based methods offer stereochemical control but involve multiple steps and moderate yields, requiring careful temperature and pH control during quenching and extraction.
  • Overall, the choice of method depends on the scale, available equipment, and desired purity/stereochemistry.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Ketol + Cyclization + Hydrolysis 3-Dichloroacetone → Dioxolane → Cyclobutane intermediate → Hydrolysis Mild conditions, cost-effective, scalable Multi-step, moderate yield
Photochemical [2+2] Cycloaddition Dichloroketene + 3-chlorostyrene → Cyclobutanone → Reduction Direct ring formation, aromatic substitution Toxic reagents, non-selective, complex purification
Grignard Reaction 3-oxocyclobutane-1-carboxylic acid + 3-chlorophenylmagnesium halide Stereocontrol, versatile Moderate yield, requires careful handling

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid derivatives.

    Reduction: Formation of 1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of more complex molecules.

Reaction Type Description Example Products
OxidationFormation of derivatives through oxidation processesVarious substituted phenyl derivatives
ReductionFormation of 1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acidHydroxy derivatives
SubstitutionFormation of substituted phenyl derivativesDiverse functionalized compounds

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have explored its interaction with specific molecular targets, suggesting that it may inhibit certain enzymes or receptors.

Case Study: Antimicrobial Activity

In a controlled study, 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid was tested against various bacterial strains. The results indicated a significant inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antimicrobial agents.

Medicinal Applications

The compound is being investigated for its therapeutic effects in treating various diseases. It has shown promise in the development of pharmaceuticals targeting chronic inflammatory diseases and certain types of cancer.

Notable Pharmaceutical Developments

  • Abrocitinib: A drug derived from 3-oxocyclobutanecarboxylic acid (a related compound), approved for treating atopic dermatitis.
  • Kinase Inhibitors: The compound is utilized in the synthesis of kinase inhibitors that have applications in cancer therapy.

Industrial Uses

In addition to its applications in pharmaceuticals, 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is also used in the production of organic light-emitting diodes (OLEDs) and other advanced materials. Its role as an intermediate in the synthesis of high-performance materials is gaining attention in the materials science community.

Future Research Directions

The ongoing research into 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid focuses on:

  • Exploring its full spectrum of biological activities.
  • Developing more efficient synthetic routes to increase yield and reduce costs.
  • Investigating its potential applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Molecular and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Structural Features
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid C₁₁H₉ClO₃ 224.64 3-Cl, 3-ketone Cyclobutane ring, Cl at meta position
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-OCH₃, 3-ketone Cyclobutane ring, OCH₃ at para position
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 3-Cl Cyclopropane ring (smaller ring strain)
1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₁ClO₃ 226.66 3-Cl, 3-OH Cyclobutane ring, hydroxyl substitution
1-(5-Bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₁H₉BrO₄ 285.10 5-Br, 2-OH, 3-ketone Cyclobutane ring, Br and OH substituents

Key Observations :

  • Substituent Position and Electronic Effects : The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing acidity compared to the 4-methoxyphenyl analog (), which has electron-donating OCH₃ .
  • Ring Size: Cyclopropane analogs (e.g., 1-(3-chlorophenyl)cyclopropane-1-carboxylic acid) exhibit higher ring strain but lower molecular weight (196.63 vs.
  • Functional Group Variation : Replacing the 3-ketone with a hydroxyl group () increases molecular weight slightly (226.66 vs. 224.64) and alters solubility due to hydrogen bonding .

Key Observations :

  • The 4-methoxyphenyl analog () demonstrates high purity (99.78%) via HPLC, suggesting optimized synthetic routes for para-substituted derivatives .
  • Cyclopropane derivatives () require recrystallization for purification, yielding 78%, indicating challenges in ring-strain management during synthesis .

Biological Activity

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClO3
  • CAS Number : 1339431-13-8
  • SMILES Representation : C1C(=O)CC1(C2=CC=CC=C2Cl)C(=O)O

The compound features a cyclobutane ring with a carboxylic acid functional group and a chlorophenyl substituent, which may influence its biological interactions.

The biological activity of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes and receptors involved in metabolic pathways. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic properties.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential activity of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid:

  • Anti-inflammatory Activity : Compounds with similar structural features have demonstrated significant anti-inflammatory effects in animal models. The presence of the chlorophenyl group may enhance the compound's ability to inhibit inflammatory mediators.
  • Analgesic Effects : Research indicates that cyclobutane derivatives can exhibit analgesic properties, potentially through modulation of pain pathways in the central nervous system.
  • Antimicrobial Activity : Some studies suggest that derivatives of cyclobutane can possess antimicrobial properties, making them candidates for further investigation in treating infections.

Synthesis and Evaluation

A study focused on synthesizing various cyclobutane derivatives, including 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid, highlighted the compound's potential through structure-activity relationship (SAR) analysis. The synthesis involved a multi-step process utilizing Grignard reactions and subsequent reductions to yield the target compound effectively .

Comparative Analysis

A comparative analysis was conducted on several cyclobutane derivatives to evaluate their biological activities. The findings indicated that modifications on the cyclobutane ring significantly impacted their potency against specific biological targets. For instance, variations in substituents influenced both the binding affinity and selectivity towards certain receptors .

Data Table: Biological Activity Overview

Activity Type Effect Reference
Anti-inflammatorySignificant reduction in edema
AnalgesicPain reduction in animal models
AntimicrobialInhibition of bacterial growth

Q & A

Q. What synthetic strategies are recommended for 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how do reaction parameters affect yield and purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-functionalized cyclobutane precursors. For example, the 3-chlorophenyl group can be introduced via Friedel-Crafts acylation or Suzuki coupling. Reaction conditions (e.g., temperature, catalyst, solvent polarity) critically influence yield: higher temperatures may accelerate side reactions (e.g., ring-opening), while polar aprotic solvents like DMF enhance electrophilic substitution efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted 3-chlorophenol derivatives .

Q. How can structural confirmation of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid be achieved using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : The cyclobutane protons appear as distinct splitting patterns (e.g., AB quartets) due to ring strain. The 3-chlorophenyl aromatic protons show characteristic coupling (e.g., meta-substitution patterns at δ 7.2–7.5 ppm).
  • 13C NMR : The ketone carbonyl (C=O) resonates at ~200–210 ppm, while the carboxylic acid carbonyl appears at ~170–175 ppm. Cyclobutane carbons exhibit upfield shifts (30–50 ppm) due to ring strain.
  • IR Spectroscopy : Stretching vibrations for C=O (1670–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹, broad) confirm functional groups.
    Cross-referencing with analogs (e.g., 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid ) ensures structural consistency.

Q. What protocols ensure high purity (>99%) of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid for experimental use?

  • Methodological Answer : Purity is validated via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). A retention time matching a certified reference standard confirms identity. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M-H]⁻ at m/z ~238). For trace impurities, NMR spectral deconvolution or LC-MS/MS identifies byproducts like chlorinated dimers or hydrolyzed derivatives. Storage at room temperature in amber vials under inert gas minimizes degradation .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl group activates the ketone toward nucleophilic attack (e.g., Grignard reagents) by polarizing the C=O bond. However, steric hindrance from the cyclobutane ring may limit accessibility. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reaction rates. Computational modeling (DFT) predicts regioselectivity, showing preferential attack at the less hindered carbonyl position. Comparative studies with non-chlorinated analogs (e.g., 3-oxocyclobutane-1-carboxylic acid derivatives ) highlight electronic effects .

Q. What degradation pathways occur under physiological conditions, and how can stability be optimized for in vitro assays?

  • Methodological Answer :
  • Hydrolysis : The β-ketoacid moiety is prone to decarboxylation at pH > 7, forming 3-chlorophenyl cyclobutanone. Stability assays in PBS (pH 7.4, 37°C) monitored by HPLC reveal degradation half-life.
  • Oxidation : The cyclobutane ring may undergo radical-mediated cleavage under oxidative stress (e.g., H₂O₂).
    Stabilization strategies include lyophilization, buffering at pH 4–6, or derivatization (e.g., methyl ester protection). Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What crystallographic methods resolve the compound’s solid-state conformation, and how does the 3D structure affect intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals dihedral angles between the chlorophenyl and cyclobutane rings. Hydrogen bonding between carboxylic acid dimers (O-H···O=C) dominates packing. Comparative analysis with analogs (e.g., 3-Acetyl-1-(3-chlorophenyl)thiourea ) shows how substituents alter lattice energy and solubility. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H interactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for structurally similar cyclobutane derivatives?

  • Methodological Answer : Yield variations often stem from differences in catalyst loading (e.g., BF₃·Et₂O vs. AlCl₃) or workup protocols. Systematic Design of Experiments (DoE) —varying parameters like stoichiometry, temperature, and solvent—identifies optimal conditions. Meta-analyses of literature data (e.g., cyclobutane carboxylates ) highlight trends, such as improved yields with slow reagent addition to minimize exothermic side reactions. Reproducibility requires strict control of moisture and oxygen levels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 2
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

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